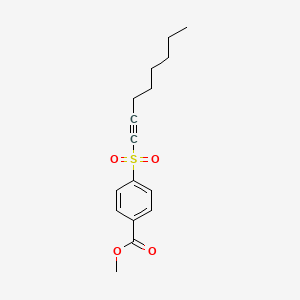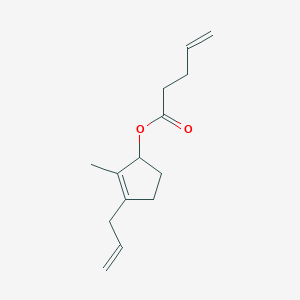
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the benzene ring is substituted with a sulfonyl group attached to an oct-1-yne chain and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethylbenzoate and oct-1-yne.
Formation of Sulfonyl Group: The oct-1-yne is reacted with a sulfonyl chloride to form the oct-1-yne-1-sulfonyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-bromomethylbenzoate under palladium-catalyzed conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Addition Reactions: The triple bond in the oct-1-yne chain can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂) and acids (H₂SO₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include halogenated derivatives of the benzene ring.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include alkanes or alkenes from the reduction of the triple bond.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the triple bond in the oct-1-yne chain can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of the oct-1-yne-1-sulfonyl group.
Methyl 4-(1-octyn-1-ylsulfinyl)benzoate: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Uniqueness
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is unique due to the presence of both the sulfonyl group and the oct-1-yne chain
Eigenschaften
CAS-Nummer |
648436-57-1 |
|---|---|
Molekularformel |
C16H20O4S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
methyl 4-oct-1-ynylsulfonylbenzoate |
InChI |
InChI=1S/C16H20O4S/c1-3-4-5-6-7-8-13-21(18,19)15-11-9-14(10-12-15)16(17)20-2/h9-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
CDVYIMCCHYSKON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)


![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)
![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)
![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)

